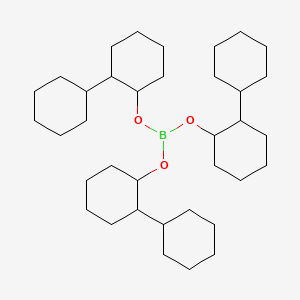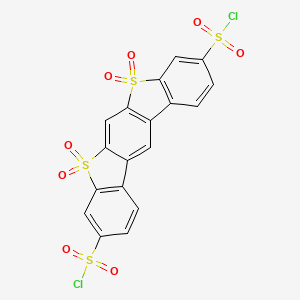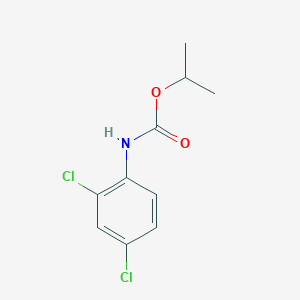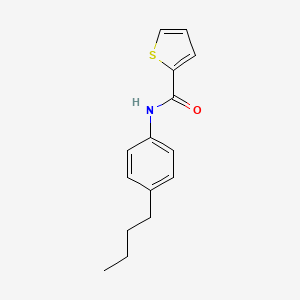
N-Ethyl-meta-methacrylotoluidide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-meta-methacrylotoluidide is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.287 g/mol It is a member of the methacrylate family, which are esters of methacrylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-meta-methacrylotoluidide typically involves the reaction of meta-toluidine with ethyl methacrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in optimizing the reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-meta-methacrylotoluidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-Ethyl-meta-methacrylotoluidide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N-Ethyl-meta-methacrylotoluidide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Ethyl-meta-methacrylotoluidide include:
- N-Ethyl-para-methacrylotoluidide
- N-Ethyl-ortho-methacrylotoluidide
- N-Benzyl-N-ethyl-meta-toluidine
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other methacrylate derivatives.
Propiedades
Número CAS |
90207-27-5 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
N-ethyl-2-methyl-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-5-14(13(15)10(2)3)12-8-6-7-11(4)9-12/h6-9H,2,5H2,1,3-4H3 |
Clave InChI |
LLMLHXSJIKTFPN-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC(=C1)C)C(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)

![7-hydroxy-9-(3-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11962029.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)
![7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11962035.png)





